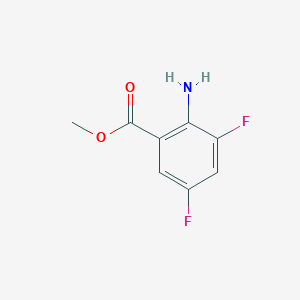

Methyl 2-amino-3,5-difluorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

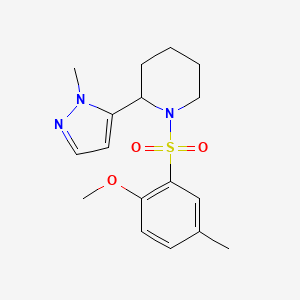

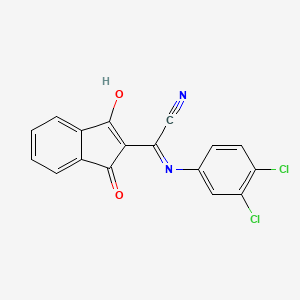

“Methyl 2-amino-3,5-difluorobenzoate” is a chemical compound with the molecular formula C8H7F2NO2 . It is used in research and development .

Synthesis Analysis

The synthesis of “this compound” involves a reaction in methanol, benzine, and hexane at 0 - 20℃ . The exact details of the synthesis process are not available in the sources .Molecular Structure Analysis

The molecular weight of “this compound” is 187.14 . The InChI Key is UZQBFUJQVJXUCQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“this compound” has a high GI absorption and is BBB permeant . It is not a substrate for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.13 cm/s . It is soluble, with a solubility of 0.789 mg/ml or 0.00421 mol/l .Applications De Recherche Scientifique

Applications in Biochemical Research

- Chemotaxis Protein Methylation in Bacteria : Methyl 2-amino-3,5-difluorobenzoate has been linked to the study of chemotaxis in bacteria. Ahlgren and Ordal (1983) identified that the reversible methylation of Bacillus subtilis methyl-accepting chemotaxis proteins involves glutamic acid residues, resulting in the formation of glutamate 5-methyl ester (Ahlgren & Ordal, 1983).

Applications in Analytical Chemistry

- Fluorescent Sensing : A study by Ye et al. (2014) developed a fluorogenic chemosensor using o-aminophenol and methyl 3,5-diformyl-4-hydroxybenzoate, demonstrating high selectivity and sensitivity towards Al3+ ions. This sensor was also applied for bio-imaging in human cervical HeLa cancer cell lines (Ye et al., 2014).

Applications in Medicinal Chemistry

Antitumor Properties : Research by Bradshaw et al. (2002) involved amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. These compounds exhibited potent antitumor properties in vitro and in vivo, with particular effectiveness against breast and ovarian tumors (Bradshaw et al., 2002).

Synthesis of Pharmaceutical Intermediates : Al-Kurdi et al. (1999) developed a high-performance liquid chromatography method for determining mebendazole and its degradation product, where 2-amino-5-benzoylbenzimidazole, a related compound, was identified (Al-Kurdi et al., 1999).

Applications in Organic Chemistry

Synthesis Optimization : Yin Jian-zhong (2010) optimized the synthesis of Methyl 2-amino-5-fluorobenzoate, a structurally related compound, highlighting its efficient production and potential applications in organic synthesis (Yin Jian-zhong, 2010).

Vibrational and Molecular Studies : Saxena et al. (2015) conducted a detailed vibrational study and molecular properties analysis of Methyl 2-amino 5-bromobenzoate, which is structurally similar to the compound , providing insights into its electronic and optical properties (Saxena et al., 2015).

Safety and Hazards

“Methyl 2-amino-3,5-difluorobenzoate” is classified as a warning substance . It can cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Propriétés

IUPAC Name |

methyl 2-amino-3,5-difluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQBFUJQVJXUCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

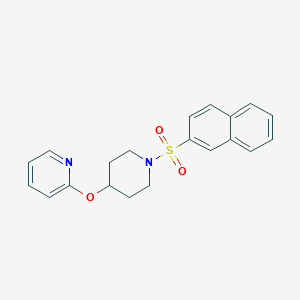

![10b-Methylspiro[5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinoline-1,1'-cyclohexane]-3-one](/img/structure/B2409147.png)

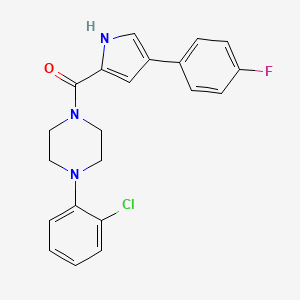

![5-cyclopropyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-3-carboxamide](/img/structure/B2409151.png)

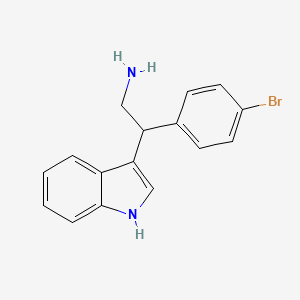

![N-isobutyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2409153.png)

![Methyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2409157.png)

![Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2409158.png)